

Spectroscopic Characterization of 4-Methylindoline Hydrochloride: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 4-Methylindoline hydrochloride

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This technical guide provides a comprehensive analysis of the spectroscopic data for **4-Methylindoline hydrochloride**. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and characterization of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles and field-proven insights to ensure technical accuracy and practical utility.

Introduction

4-Methylindoline hydrochloride is a substituted indoline derivative. The indoline scaffold is a common structural motif in a variety of biologically active compounds and pharmaceutical agents. A thorough understanding of the spectroscopic properties of this molecule is paramount for its identification, purity assessment, and the study of its chemical behavior in various applications. This guide will provide a detailed examination of its ^1H NMR, ^{13}C NMR, IR, and MS data. While direct experimental spectra for this specific salt are not widely published, this guide will present a robust, predicted spectroscopic profile based on the analysis of closely related compounds and foundational spectroscopic principles.

Molecular Structure and Spectroscopic Overview

The structure of **4-Methylindoline hydrochloride**, with the systematic numbering used for NMR assignments, is presented below. The protonation of the nitrogen atom in the indoline ring significantly influences the electronic environment and, consequently, the spectroscopic signatures of the molecule.

Caption: Structure of **4-Methylindoline hydrochloride** with atom numbering for NMR assignments.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For hydrochloride salts of amines, deuterated dimethyl sulfoxide (DMSO- d_6) is an excellent solvent choice as it is a polar aprotic solvent that can dissolve the salt and allows for the observation of the exchangeable N-H protons.^[1]

A. ^1H NMR Spectroscopy

Experimental Protocol: ^1H NMR of a Solid Hydrochloride Salt

- Sample Preparation: Accurately weigh approximately 5-10 mg of **4-Methylindoline hydrochloride** and dissolve it in ~0.7 mL of DMSO- d_6 in a clean, dry NMR tube.
- Instrumentation: Acquire the ^1H NMR spectrum on a 400 MHz (or higher) spectrometer.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
 - Relaxation Delay (d1): 1-2 seconds.
 - Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient.
- Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak of DMSO- d_6 ($\delta \approx 2.50$ ppm).

Predicted ^1H NMR Data and Interpretation

The predicted ^1H NMR spectrum of **4-Methylindoline hydrochloride** in DMSO-d_6 would exhibit the following signals:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~10.0 - 11.0	Broad singlet	2H	N-H ₂ ⁺	The protonation of the nitrogen leads to a significant downfield shift and broadening of the N-H proton signals due to exchange and quadrupolar effects.
~7.0 - 7.2	Multiplet	3H	Ar-H (H5, H6, H7)	The aromatic protons will appear in the typical aromatic region. The substitution pattern will lead to complex splitting.
~3.5 - 3.7	Triplet	2H	C2-H ₂	These protons are adjacent to the electron-withdrawing protonated nitrogen, resulting in a downfield shift. They will be split by the C3 protons.
~3.0 - 3.2	Triplet	2H	C3-H ₂	These protons will be split by

the C2 protons.

~2.2 - 2.4

Singlet

3H

C4-CH₃

The methyl group protons will appear as a singlet in the upfield region.

The protonation of the indoline nitrogen is expected to cause a general downfield shift of all protons compared to the free base, particularly for the protons on the heterocyclic ring (C2-H₂ and C3-H₂).

B. ¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR

The sample prepared for ¹H NMR can be used directly for ¹³C NMR acquisition. A proton-decoupled ¹³C NMR experiment is standard.

Predicted ¹³C NMR Data and Interpretation

The predicted ¹³C NMR spectrum will show 9 distinct carbon signals.

Chemical Shift (δ , ppm)	Assignment	Rationale
~145 - 150	C7a	Aromatic quaternary carbon adjacent to nitrogen.
~130 - 135	C4	Aromatic quaternary carbon bearing the methyl group.
~125 - 130	C5, C6, C7	Aromatic CH carbons.
~120 - 125	C3a	Aromatic quaternary carbon.
~50 - 55	C2	Aliphatic carbon adjacent to the protonated nitrogen, shifted downfield.
~25 - 30	C3	Aliphatic carbon.
~18 - 22	C4-CH ₃	Methyl carbon.

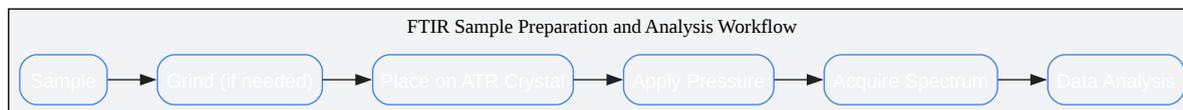
Protonation of the nitrogen deshields the adjacent carbons (C2 and C7a), causing them to appear at a lower field compared to the free base.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For a solid sample like **4-Methylindoline hydrochloride**, the spectrum can be obtained using a potassium bromide (KBr) pellet or Attenuated Total Reflectance (ATR).^{[2][3]}

Experimental Protocol: FTIR-ATR

- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal.
- **Sample Application:** Place a small amount of the solid **4-Methylindoline hydrochloride** sample onto the ATR crystal.
- **Pressure Application:** Apply pressure to ensure good contact between the sample and the crystal.
- **Spectrum Acquisition:** Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.



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Caption: A generalized workflow for solid sample analysis using FTIR-ATR.

Predicted IR Data and Interpretation

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3000 - 3100	C-H stretch	Aromatic C-H
~2850 - 3000	C-H stretch	Aliphatic C-H (CH ₂ and CH ₃)
~2400 - 2700	N-H stretch	Ammonium salt (R ₂ NH ₂ ⁺)
~1600 - 1620	C=C stretch	Aromatic ring
~1450 - 1500	C=C stretch	Aromatic ring
~1550 - 1650	N-H bend	Ammonium salt (R ₂ NH ₂ ⁺)
~700 - 850	C-H bend	Aromatic out-of-plane bending

The most characteristic feature of the hydrochloride salt in the IR spectrum will be the broad absorption in the 2400-2700 cm⁻¹ region, which is indicative of the N-H stretching vibration in an ammonium salt.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

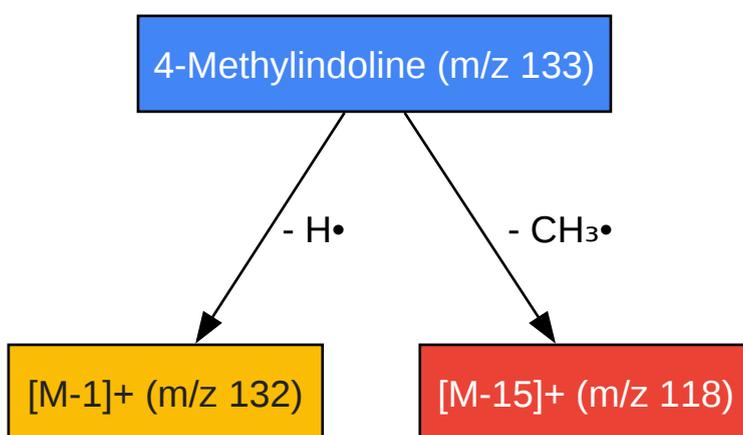
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
- **Ionization:** The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation

For mass spectrometry, the analysis is typically performed on the free base, 4-Methylindoline, as the hydrochloride salt is not sufficiently volatile. The molecular weight of 4-Methylindoline ($C_9H_{11}N$) is 133.19 g/mol .

- **Molecular Ion (M^+):** A prominent molecular ion peak is expected at $m/z = 133$.
- **Major Fragmentation Pathways:** The fragmentation of cyclic amines often involves α -cleavage (cleavage of a bond adjacent to the nitrogen).^{[4][5]}



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Caption: Proposed major fragmentation pathways for 4-Methylindoline in EI-MS.

Interpretation of Key Fragments:

- m/z 133 (Molecular Ion): This peak confirms the molecular weight of the free base.
- m/z 132 ($[M-1]^+$): Loss of a hydrogen radical is a common fragmentation pathway for amines.[\[4\]](#)
- m/z 118 ($[M-15]^+$): Loss of a methyl radical ($CH_3\bullet$) from the molecular ion is a likely fragmentation, leading to a stable ion.

Conclusion

The spectroscopic characterization of **4-Methylindoline hydrochloride** can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed, predicted spectroscopic profile based on established principles and data from analogous structures. The key identifying features include the downfield-shifted $N-H_2^+$ protons in the 1H NMR spectrum, the characteristic N-H stretching and bending vibrations in the IR spectrum, and a predictable fragmentation pattern in the mass spectrum of the corresponding free base. This information serves as a valuable resource for the unambiguous identification and further investigation of this important chemical entity.

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